Indole 3‑Substitution Retains a Free N–H Donor: Physicochemical Comparison with the 1‑Substituted Regioisomer
The target compound attaches the ethyl linker to the indole C3 position, preserving the indole N–H as a hydrogen-bond donor. In the 1-substituted regioisomer N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, the indole N–H is replaced by an N-alkyl substitution, eliminating this donor . The predicted H-bond donor count drops from 2 (target) to 1 (regioisomer), directly altering the polar surface area and the capacity to satisfy key hydrogen-bonding interactions in target binding sites. This difference is intrinsic to the atomic connectivity and is independent of assay conditions.
Regioisomer: 1 donor
Δ = +1 donor
| Evidence Dimension | Hydrogen-bond donor count (predicted) |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: 1 H-bond donor |
| Quantified Difference | Δ = +1 H-bond donor for the target |
| Conditions | Structural comparison based on SMILES connectivity; physicochemical property prediction (ChemDiv/eMolecules entry) |
Why This Matters
A free indole N–H is a critical pharmacophoric element for many protein targets (kinases, GPCRs, HDACs); losing it can abrogate target binding, making the regioisomer an unsuitable substitute in any screen where an indole N–H donor is required.
